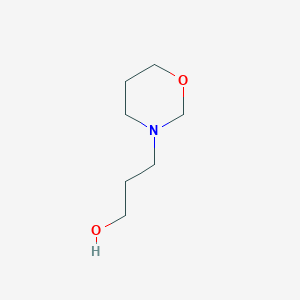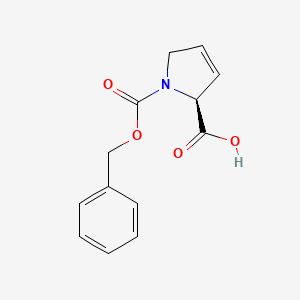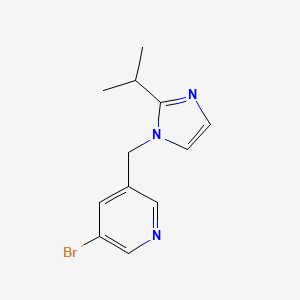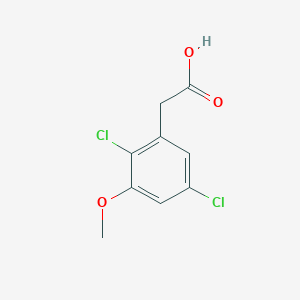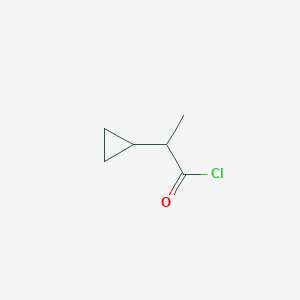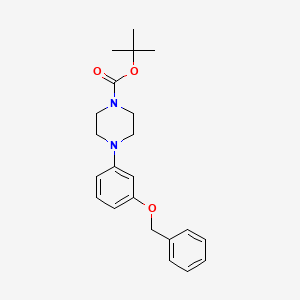
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C20H25NO3 This compound is characterized by the presence of a piperazine ring, a phenylmethoxy group, and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the reaction of 1,1-dimethylethylamine with 4-[3-(phenylmethoxy)phenyl]-1-piperazinecarboxylic acid under specific conditions to form the desired ester. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylmethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenol, 3-(1,1-dimethylethyl)-4-methoxy-: Shares the tert-butyl and methoxy groups but lacks the piperazine ring.
Levalbuterol Related Compound F: Contains a similar phenylmethoxy group but differs in its overall structure and functional groups.
Uniqueness
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate is unique due to the combination of its piperazine ring, phenylmethoxy group, and tert-butyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C22H28N2O3 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)27-21(25)24-14-12-23(13-15-24)19-10-7-11-20(16-19)26-17-18-8-5-4-6-9-18/h4-11,16H,12-15,17H2,1-3H3 |
InChIキー |
QQFVLYRXFDJKCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


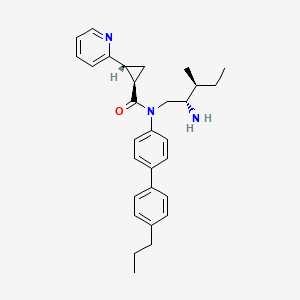
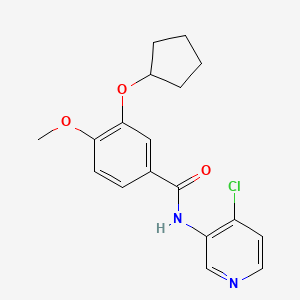
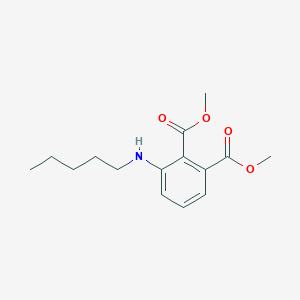
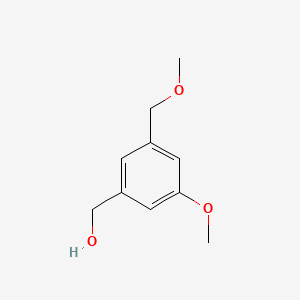

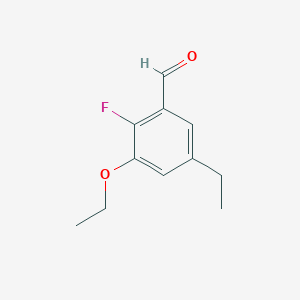
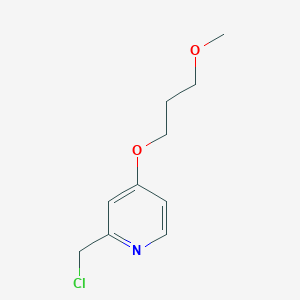
![2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide](/img/structure/B8502572.png)
![Acetic acid,2-[[2,3-dihydro-7-[4-[[[(3-methylphenyl)amino]carbonyl]amino]phenyl]-3-oxo-1h-isoindol-5-yl]oxy]-,1,1-dimethylethyl ester](/img/structure/B8502586.png)
